(2S)-N-[(1S)-1-[[(2S)-1-[(2S)-2-[[(1S)-2-carbamoyl-1-[[(1S)-1-carbamoy l-2-(1H-indol-3-yl)ethyl]carb (2S)-N-[(1S)-1-[[(2S)-1-[(2S)-2-[[(1S)-2-carbamoyl-1-[[(1S)-1-carbamoy l-2-(1H-indol-3-yl)ethyl]carb
Brand Name: Vulcanchem
CAS No.: 129612-52-8
VCID: VC0141450
InChI: InChI=1S/C47H62N12O12/c1-24(2)17-31(54-41(65)29-14-15-39(63)52-29)42(66)56-33(20-37(48)61)45(69)55-32(18-25-9-4-3-5-10-25)43(67)58-35(23-60)47(71)59-16-8-13-36(59)46(70)57-34(21-38(49)62)44(68)53-30(40(50)64)19-26-22-51-28-12-7-6-11-27(26)28/h3-7,9-12,22,24,29-36,51,60H,8,13-21,23H2,1-2H3,(H2,48,61)(H2,49,62)(H2,50,64)(H,52,63)(H,53,68)(H,54,65)(H,55,69)(H,56,66)(H,57,70)(H,58,67)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5
Molecular Formula: C47H62N12O12
Molecular Weight: 987.1 g/mol

(2S)-N-[(1S)-1-[[(2S)-1-[(2S)-2-[[(1S)-2-carbamoyl-1-[[(1S)-1-carbamoy l-2-(1H-indol-3-yl)ethyl]carb

CAS No.: 129612-52-8

Main Products

VCID: VC0141450

Molecular Formula: C47H62N12O12

Molecular Weight: 987.1 g/mol

(2S)-N-[(1S)-1-[[(2S)-1-[(2S)-2-[[(1S)-2-carbamoyl-1-[[(1S)-1-carbamoy l-2-(1H-indol-3-yl)ethyl]carb - 129612-52-8

CAS No. 129612-52-8
Product Name (2S)-N-[(1S)-1-[[(2S)-1-[(2S)-2-[[(1S)-2-carbamoyl-1-[[(1S)-1-carbamoy l-2-(1H-indol-3-yl)ethyl]carb
Molecular Formula C47H62N12O12
Molecular Weight 987.1 g/mol
IUPAC Name (2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]butanediamide
Standard InChI InChI=1S/C47H62N12O12/c1-24(2)17-31(54-41(65)29-14-15-39(63)52-29)42(66)56-33(20-37(48)61)45(69)55-32(18-25-9-4-3-5-10-25)43(67)58-35(23-60)47(71)59-16-8-13-36(59)46(70)57-34(21-38(49)62)44(68)53-30(40(50)64)19-26-22-51-28-12-7-6-11-27(26)28/h3-7,9-12,22,24,29-36,51,60H,8,13-21,23H2,1-2H3,(H2,48,61)(H2,49,62)(H2,50,64)(H,52,63)(H,53,68)(H,54,65)(H,55,69)(H,56,66)(H,57,70)(H,58,67)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1
Standard InChIKey RSRUMIVKQHSEGP-VTGDPKQBSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5
SMILES CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5
Canonical SMILES CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5
Sequence XLNFSPNW
Synonyms pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH2
Tem-HrTH
PubChem Compound 3083127
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator